Bienvenue dans la boutique en ligne BenchChem!

beta-Aminoglutarylalanine

Glutathione metabolism Enzyme inhibition Stereochemical specificity

beta-Aminoglutarylalanine (CAS 124756-83-8), also known as D-β-aminoglutaryl-L-alanine, is a synthetic β-amino acid dipeptide analog of the natural substrate γ-glutamyl-L-alanine. It functions as a competitive inhibitor of the enzyme γ-glutamylcyclotransferase (GGCT, EC 4.3.2.9), a key component of the γ-glutamyl cycle that cleaves γ-glutamyl dipeptides in glutathione metabolism.

Molecular Formula C8H14N2O5
Molecular Weight 218.21 g/mol
CAS No. 124756-83-8
Cat. No. B058638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Aminoglutarylalanine
CAS124756-83-8
Synonymseta-aminoglutarylalanine
D-beta-aminoglutaryl-Ala
Molecular FormulaC8H14N2O5
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)CC(CC(=O)O)N
InChIInChI=1S/C8H14N2O5/c1-4(8(14)15)10-6(11)2-5(9)3-7(12)13/h4-5H,2-3,9H2,1H3,(H,10,11)(H,12,13)(H,14,15)/t4-,5-/m0/s1
InChIKeyVBMGKLUUUVOQQN-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-Aminoglutarylalanine (CAS 124756-83-8): A Stereochemically Defined Inhibitor of γ-Glutamylcyclotransferase


beta-Aminoglutarylalanine (CAS 124756-83-8), also known as D-β-aminoglutaryl-L-alanine, is a synthetic β-amino acid dipeptide analog of the natural substrate γ-glutamyl-L-alanine [1]. It functions as a competitive inhibitor of the enzyme γ-glutamylcyclotransferase (GGCT, EC 4.3.2.9), a key component of the γ-glutamyl cycle that cleaves γ-glutamyl dipeptides in glutathione metabolism [2]. The compound possesses two defined stereocenters and was introduced into the literature through mechanistic enzymology studies aimed at probing the active site of GGCT [3].

Why Class-Level Interchangeability Fails for GGCT Inhibitor Procurement


Generic interchangeability among γ-glutamylcyclotransferase (GGCT) inhibitors is not supported by available data. The inhibitor chemotype in this class is highly sensitive to stereochemical inversion at the 3-position: the (R)-3-aminoglutaryl (D-isomer) configuration yields potent inhibition, whereas the (S)-3-aminoglutaryl (L-isomer) configuration exhibits negligible activity [1]. Furthermore, structural modifications such as deletion of the 3-amino group (affording N-glutaryl-L-alanine), replacement of the terminal carboxyl with a hydroxyl (affording D-beta-aminoglutaryl-L-alaninol), or extension of the carbon chain length each produce distinct changes in potency that preclude simple functional substitution [2][3]. Procurement must therefore be guided by head-to-head quantitative evidence rather than class-level assumptions.

Quantitative Differentiation Evidence for beta-Aminoglutarylalanine (124756-83-8)


Diastereomer-Dependent GGCT Inhibition: D-Isomer (Target Compound) vs. L-Isomer at Fixed Concentration

The GGCT inhibitory activity of D-beta-aminoglutaryl-L-alanine (Compound 16, the target compound) and its diastereomer L-beta-aminoglutaryl-L-alanine (Compound 15) was evaluated side-by-side at 1 mM concentration in a purified recombinant human GGCT assay. The D-isomer produced 80% inhibition at 1 mM, whereas the L-isomer exhibited only 13% inhibition under identical conditions [1]. This 6.2-fold differential is consistent with earlier reports from Crossley et al. that the D-isomer was twice as effective as the L-isomer in earlier enzyme preparations, and that L-5-oxoproline (the product) is also an inhibitor of the reaction [1][2].

Glutathione metabolism Enzyme inhibition Stereochemical specificity γ-Glutamylcyclotransferase

Binding Affinity Comparison: D-beta-aminoglutaryl-L-alanine vs. 2-Aminoglutaryl-L-alpha-aminobutyrate (Ki Values)

The competitive inhibition constants (Ki) for D-beta-aminoglutaryl-L-alanine and the structurally related inhibitor 2-aminoglutaryl-L-alpha-aminobutyrate have been determined against GGCT. The target compound displays a Ki of 0.30 mM, compared to 0.46 mM for 2-aminoglutaryl-L-alpha-aminobutyrate [1]. Both values were obtained in aqueous solution using spin-echo NMR monitoring of the enzyme reaction in human erythrocyte hemolysates [2]. The 1.53-fold stronger binding affinity of the target compound underscores the role of the alanyl carboxyl in productive inhibitor–enzyme interactions; reduction of this carboxyl to a hydroxyl (D-beta-aminoglutaryl-L-alaninol) markedly diminishes inhibitory potency [2].

Enzyme kinetics Binding affinity Competitive inhibition BRENDA database

GGCT Inhibitor Series Profiling: D-beta-aminoglutaryl-L-alanine vs. N-Glutaryl-L-alanine (Lead Compound)

In a systematic evaluation of 18 N-acyl-L-alanine analogs against recombinant human GGCT, the target compound (Compound 16) achieved 80% inhibition at 1 mM, only marginally lower than the most potent compound in the series, N-glutaryl-L-alanine (Compound 2, 87% inhibition at 1 mM) [1]. N-succinyl- (27%) and N-adipinyl- (17%) chain-length variants were substantially weaker, as were all 4-position substituted analogs (7–23%) [1]. The target compound therefore represents the only inhibitor in the series that combines sub-millimolar potency with a stereochemically defined 3-amino group suitable for further chemical derivatization or conjugate linkage without loss of the α-carboxyl interaction surface [1].

Structure-activity relationship (SAR) Inhibitor profiling Cancer biomarker Drug discovery

Synthetic Accessibility and Stereochemical Reproducibility: Verified Synthetic Route for Both Diastereomers

A fully elaborated diastereoselective synthetic route providing both (3S)-3-aminoglutaryl-(S)-alanine and (3R)-3-aminoglutaryl-(S)-alanine from the common intermediate methyl hydrogen (3S)-3-benzyloxycarbonylaminoglutarate has been published and validated [1]. The route yields the target D-isomer (3R-configuration at C-3) via a chemical reversal sequence that inverts the glutarate component configuration, ensuring unambiguous stereochemical assignment and batch-to-batch consistency [1]. This contrasts with suppliers offering only the racemic mixture or undefined stereochemistry, where inhibitory activity cannot be guaranteed without independent analytical verification [2].

Diastereoselective synthesis Batch consistency Chiral pool synthesis Quality control

Validated Application Scenarios for beta-Aminoglutarylalanine (124756-83-8) in Scientific Research and Procurement


Mechanistic Elucidation of GGCT Active-Site Architecture via Stereochemical Probe Studies

The 6.2-fold difference in inhibition between the D-isomer (80% at 1 mM) and L-isomer (13% at 1 mM) enables precise stereochemical mapping of the GGCT active-site binding pocket [1]. Researchers can use the target D-isomer as an active-site probe and the L-isomer as a stereochemical negative control to assign binding determinants, a paradigm established by Crossley et al. for distinguishing interactions with the glutamyl amino group and peptide bond nitrogen [2].

High-Throughput Screening (HTS) Assay Validation and Inhibitor Benchmarking

The D-beta-aminoglutaryl-L-alanine Ki of 0.30 ± 0.02 mM, documented against human erythrocyte GGCT, provides a quantitative benchmark for validating fluorescence-based HTS assays such as the NDA-derivatization method described by Oda and colleagues [1][3]. Its well-defined competitive mechanism and reproducible inhibition enable robust Z'-factor calculation and inter-plate normalization in 96-well or 384-well screening campaigns for novel GGCT inhibitors.

Reference Inhibitor for Oncology-Focused GGCT Target Engagement Studies

GGCT (C7orf24) is overexpressed in bladder, breast, and prostate cancers, and is considered a potential therapeutic target [1]. The target compound, with its established inhibitory activity profile (80% inhibition at 1 mM against recombinant human GGCT) and known stereochemical identity, serves as a validated reference inhibitor for cellular and in vitro target engagement experiments. Its use enables comparison of novel inhibitor candidates against a consistent baseline, particularly in cancer cell lines where GGCT expression levels are quantified.

Prodrug and Bioconjugate Design Utilizing the 3-Amino Derivatization Handle

Unlike the most potent series-lead compound N-glutaryl-L-alanine, which lacks a modifiable 3-substituent, D-beta-aminoglutaryl-L-alanine contains a free 3-amino group that retains 80% inhibition at 1 mM [1]. This 3-amino group permits acylation, PEGylation, fluorophore tagging, or prodrug esterification without compromising the carboxyl interactions essential for GGCT binding, making the compound uniquely suited as a scaffold for chemical biology tool development [1].

Quote Request

Request a Quote for beta-Aminoglutarylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.